3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that features a triazolopyrimidine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the nitrophenylsulfonyl and piperazinyl moieties, contributes to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
3-benzyl-7-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O4S/c30-29(31)17-6-8-18(9-7-17)34(32,33)27-12-10-26(11-13-27)20-19-21(23-15-22-20)28(25-24-19)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDLHUBBUVBONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination with Thionyl Chloride
Treatment of 1 with thionyl chloride (SOCl2) in chloroform and catalytic N,N-dimethylformamide (DMF) at 80°C for 3 hours affords 3-benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (2 ) (Figure 2).
Mesylation with Methanesulfonyl Chloride
Alternatively, 1 reacts with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM) at 0°C to form the mesylate derivative (3 ). Mesylation is less common due to hygroscopic byproducts but offers milder conditions for acid-sensitive substrates.
Synthesis of 4-((4-Nitrophenyl)sulfonyl)piperazine
The sulfonylated piperazine moiety is prepared via sulfonylation of piperazine:
- Piperazine reacts with 4-nitrobenzenesulfonyl chloride in dichloromethane with TEA as a base at 0°C.
- The mixture is stirred for 12 hours, washed with brine, and purified via column chromatography (SiO2, ethyl acetate/hexane).
Characterization :
- Melting Point : 410–413 K.
- 1H NMR (DMSO-d6) : δ 8.20 (d, J = 8.8 Hz, 2H, nitroaryl-H), 7.90 (d, J = 8.8 Hz, 2H, nitroaryl-H), 3.10–3.30 (m, 8H, piperazine-H).
Nucleophilic Aromatic Substitution: Coupling Chlorotriazolopyrimidine with Sulfonylated Piperazine
The final step involves displacing the C7 chloride of 2 with 4-((4-nitrophenyl)sulfonyl)piperazine. The reaction proceeds in dry ethanol with TEA at 60°C for 6 hours (Figure 3).
Optimization Insights :
- Solvent Screening : Ethanol outperforms DMF or THF due to better solubility of the piperazine nucleophile.
- Catalysis : Adding potassium iodide (KI) accelerates substitution via a halide-exchange mechanism.
Post-Reaction Workup :
- The mixture is concentrated under reduced pressure.
- Crude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1).
Characterization of Final Product :
- Yield : 68%.
- 1H NMR (DMSO-d6) : δ 8.85 (s, 1H, pyrimidine-H), 8.20 (d, J = 8.8 Hz, 2H, nitroaryl-H), 7.90 (d, J = 8.8 Hz, 2H, nitroaryl-H), 7.38–7.40 (m, 5H, benzyl aromatic), 5.76 (s, 2H, benzyl-CH2), 3.10–3.30 (m, 8H, piperazine-H).
- 13C NMR : δ 158.9 (pyrimidine-C), 149.2 (nitroaryl-C), 135.4 (benzyl-C), 128.1–129.3 (aromatic-C), 46.8 (piperazine-C).
Industrial-Scale Considerations
The patent literature highlights critical adjustments for scalability:
- Cost Efficiency : Replacing SOCl2 with PCl5 reduces halogenated waste.
- Catalyst Recycling : Immobilized TEA on silica gel minimizes base consumption.
- Purity Control : Crystallization from ethanol/water (7:3) achieves >99% purity by HPLC.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound with significant potential in various scientific fields. This compound features a triazolopyrimidine core and incorporates multiple functional groups that contribute to its diverse chemical reactivity and biological activity. Its applications span medicinal chemistry, materials science, and biochemical research.
Medicinal Chemistry
The compound is notable for its potential as a candidate for drug development. Its structural features allow it to interact with specific biological targets, making it suitable for the following applications:
- Selective A3 Adenosine Receptor Antagonists : The compound has been investigated for its ability to inhibit the A3 adenosine receptor, which is implicated in various pathological conditions including cancer and inflammation.
- Cytotoxicity Against Cancer Cells : Studies have shown that derivatives of similar compounds exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. This suggests that 3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine may also possess anticancer properties.
Biochemical Research
This compound plays a crucial role in various biochemical reactions:
- Enzyme Interaction : It has been shown to interact with several enzymes and proteins, potentially leading to enzyme inhibition or activation. For instance, compounds with similar structures have demonstrated the ability to inhibit CDK2/cyclin A2, critical in cell cycle regulation.
- Cell Signaling Pathways : The compound influences cellular functions by modulating signaling pathways and gene expression. Its effects on cellular metabolism are significant for understanding its biological implications.
Materials Science
The unique chemical properties of 3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine make it a valuable building block in materials science:
- Synthesis of Complex Molecules : It serves as a precursor for synthesizing more complex organic molecules due to its diverse functional groups.
- Development of New Materials : The compound can be utilized in creating materials with enhanced stability or reactivity, which are crucial for various industrial applications.
Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Triazolopyrimidine Core : Initial steps focus on forming the triazolopyrimidine structure.
- Introduction of Functional Groups : Subsequent reactions introduce benzyl and piperazinyl groups followed by the addition of the nitrophenylsulfonyl moiety through sulfonylation reactions.
- Optimization for Yield and Purity : Industrial methods may optimize reaction conditions using catalysts and controlled environments to enhance yield and purity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitrophenylsulfonyl group allows for strong binding interactions, while the piperazinyl group can modulate the compound’s overall activity. The triazolopyrimidine core provides a stable framework that supports these interactions, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Compared to other similar compounds, 3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:
Triazolopyrimidines: These compounds share the same core structure but may have different substituents, leading to variations in reactivity and activity.
Nitrophenylsulfonyl derivatives: These compounds contain the nitrophenylsulfonyl group but differ in other parts of their structure.
Piperazinyl derivatives: These compounds feature the piperazinyl group and may have different cores or additional functional groups. The uniqueness of 3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
Biological Activity
3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy and neuroprotection. This article provides a comprehensive review of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
The compound exhibits significant interactions with various enzymes and proteins. Notably, it has been utilized in the synthesis of selective A3 adenosine receptor antagonists. The biochemical analysis indicates that it plays a crucial role in several biochemical reactions, impacting cell signaling pathways and gene expression.
Cellular Effects
Research has demonstrated that derivatives of this compound possess notable cytotoxic activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound influences cellular metabolism and function by modulating signaling pathways associated with cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exerts its effects through various mechanisms:
- Enzyme Inhibition : It can inhibit key enzymes involved in cell cycle regulation, such as CDK2/cyclin A2.
- Gene Expression Modulation : The compound influences the expression of genes associated with apoptosis and inflammation.
- Signal Transduction Pathways : It may affect pathways like NF-kB and ER stress responses, contributing to its neuroprotective properties .
Neuroprotective Activity
Recent studies have highlighted the neuroprotective potential of triazole-pyrimidine derivatives. In vitro models have shown that these compounds can reduce neuroinflammation and apoptosis in neuronal cells. For instance:
- Cell Viability Assays : Compounds similar to 3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine demonstrated significant protective effects against oxidative stress-induced cell death in human microglia and neuronal cells.
- Mechanistic Insights : The inhibition of nitric oxide production and TNF-α release in LPS-stimulated microglia was noted as a critical mechanism for its anti-inflammatory action .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Neuroprotection : A study synthesized triazole-pyrimidine hybrids that exhibited significant neuroprotective effects through modulation of ER stress markers and apoptosis pathways. These findings suggest a promising avenue for developing treatments for neurodegenerative diseases .
- Cytotoxicity : Research on similar triazolopyrimidine compounds revealed IC50 values indicating potent cytotoxicity against various cancer cell lines. For example, compounds showed IC50 values below 5 µM against MCF-7 cells .
Transport and Distribution
The transport mechanisms of 3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine within biological systems are crucial for its efficacy. Studies indicate that the compound interacts with specific transporters which influence its localization within tissues and cells. This localization is essential for maximizing its biological activity and therapeutic potential.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of triazolopyrimidine derivatives often involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaClO) in ethanol at room temperature has been used as a green oxidant for analogous triazolopyridine synthesis, achieving 73% yield . Key parameters to optimize include solvent choice (polar aprotic solvents may enhance reactivity), oxidant stoichiometry, and reaction time. Design of Experiments (DoE) methodologies, such as factorial designs, can systematically identify critical variables (e.g., temperature, reagent ratios) to maximize yield .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming the triazole and pyrimidine ring systems. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity analysis can employ Reverse-Phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Impurity profiling, as seen in pharmaceutical standards, often uses LC-MS to detect sulfonyl or piperazine-related byproducts .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Target-based assays (e.g., enzyme inhibition studies for kinases or phosphodiesterases) are ideal due to the compound’s structural similarity to kinase inhibitors and PDE modulators . Cell viability assays (MTT or ATP-luminescence) in cancer cell lines can assess antiproliferative activity. Dose-response curves (IC₅₀ determination) should use triplicate replicates and appropriate controls (e.g., DMSO vehicle).
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict reactivity and optimize synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model transition states during cyclization steps, identifying energetically favorable pathways . Molecular docking predicts binding affinities to biological targets (e.g., kinases), guiding structural modifications. Machine learning models trained on reaction databases (e.g., USPTO) can suggest optimal catalysts or solvents. Experimental validation via High-Throughput Screening (HTS) in microreactors accelerates iterative optimization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, assay endpoints). A meta-analysis approach, as used in political science comparisons , can standardize data by normalizing to reference inhibitors (e.g., % inhibition relative to staurosporine). Orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) validate mechanisms. Collaborative reproducibility studies under standardized protocols (e.g., NIH guidelines) minimize experimental noise .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved selectivity?
- Methodological Answer : Systematic SAR requires modular synthesis of analogs with variations in the benzyl, sulfonyl, or piperazine groups. For example:
- Benzyl substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate lipophilicity.
- Piperazine modification : Replace the 4-nitrophenylsulfonyl group with bioisosteres (e.g., tetrazolyl) to enhance solubility .
Activity cliffs (sharp changes in potency with minor structural changes) are analyzed via Free-Wilson or Matched Molecular Pair analysis to identify critical pharmacophores.
Q. What advanced separation techniques address challenges in purifying this hydrophobic compound?
- Methodological Answer : Hydrophobic Interaction Chromatography (HIC) with phenyl-sepharose resins improves resolution compared to traditional silica-based columns. Membrane-based nanofiltration (e.g., 300 Da MWCO) removes low-MW impurities. For scale-up, simulated moving bed (SMB) chromatography optimizes solvent usage and yield .
Data Analysis and Experimental Design
Q. How should researchers design experiments to balance reaction efficiency and sustainability?
- Methodological Answer : Green Chemistry metrics (e.g., E-factor, Atom Economy) quantify waste generation. Solvent selection guides (e.g., CHEM21) prioritize ethanol or cyclopentyl methyl ether over dichloromethane. Catalytic systems (e.g., TEMPO/NaClO for oxidation) reduce stoichiometric reagent use. Lifecycle Assessment (LCA) tools evaluate environmental impact across synthetic steps .
Q. What statistical methods are critical for optimizing multi-variable synthetic processes?
- Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) models non-linear relationships between variables (e.g., temperature, catalyst loading). Pareto analysis ranks factors by significance. Artificial Neural Networks (ANNs) handle complex interactions in high-dimensional data, enabling predictive optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
